a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17884663
InChI: InChI=1S/C15H23NO2.ClH/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13;/h5-9,14H,4,10-12H2,1-3H3;1H
SMILES:
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol

a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt

CAS No.:

Cat. No.: VC17884663

Molecular Formula: C15H24ClNO2

Molecular Weight: 285.81 g/mol

* For research use only. Not for human or veterinary use.

a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt -

Specification

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
IUPAC Name ethyl 2-benzyl-4-(dimethylamino)butanoate;hydrochloride
Standard InChI InChI=1S/C15H23NO2.ClH/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13;/h5-9,14H,4,10-12H2,1-3H3;1H
Standard InChI Key NFYCGQHCEGVCCD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride, reflecting its ester and tertiary amine functionalities . Common synonyms include Dimetindene EP Impurity C and Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride, underscoring its role in pharmaceutical quality control . The International Union of Pure and Applied Chemistry (IUPAC) name is derived from its butanoate backbone substituted with benzyl and dimethylamino groups at the 2- and 4-positions, respectively .

Molecular Structure

The structure comprises:

  • A butanoate ester core (-COOCH2CH3\text{-COOCH}_2\text{CH}_3)

  • A benzyl group (-CH2C6H5\text{-CH}_2\text{C}_6\text{H}_5) at the 2-position

  • A dimethylamino group (-N(CH3)2\text{-N(CH}_3\text{)}_2) at the 4-position

  • A hydrochloride salt (HCl\text{HCl}) counterion .

The SMILES notation CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1\text{CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1} and InChIKey LVGYZCJPDTZCNY-UHFFFAOYSA-N\text{LVGYZCJPDTZCNY-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Table 1: Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC15H24ClNO2\text{C}_{15}\text{H}_{24}\text{ClNO}_{2}
Molar Mass285.81 g/mol
Density1.001 ± 0.06 g/cm³ (Predicted)
Boiling Point337.3 ± 35.0 °C (Predicted)
pKa9.42 ± 0.28 (Predicted)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Esterification: Reacting α-[2-(dimethylamino)ethyl] hydrocinnamic acid with ethanol under acidic conditions to form the ethyl ester.

  • Salt Formation: Treating the ester with hydrochloric acid to yield the hydrochloride salt, enhancing water solubility .

Reaction Scheme:

Acid+EtOHH+EsterHClHydrochloride Salt\text{Acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ester} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Production

Suppliers such as Toronto Research Chemicals and CymitQuimica produce the compound in quantities ranging from 50 mg to 500 mg, targeting research laboratories . The synthesis scale is limited to small batches due to its specialized application as an impurity standard .

Applications in Pharmaceutical Research

Mechanistic Studies

Preliminary research suggests interactions with biological targets, potentially modulating enzyme or receptor activity. Its dimethylamino group may facilitate binding to cationic sites in proteins, though detailed mechanistic studies are lacking .

Table 2: Research Applications

ApplicationDescriptionSource
Chromatographic StandardQuantifying Dimetindene impurities via HPLC
Structure-Activity StudiesExploring amine-containing drug metabolites

Future Research Directions

  • Biological Activity Screening: Investigating its potential as a histamine receptor modulator or enzyme inhibitor .

  • Stability Optimization: Developing formulations for long-term storage in analytical laboratories .

  • Synthetic Methodology: Exploring green chemistry approaches to reduce waste in large-scale synthesis .

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